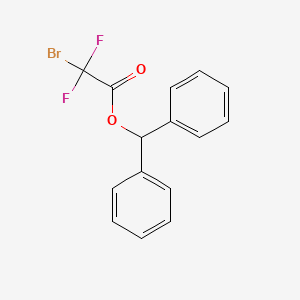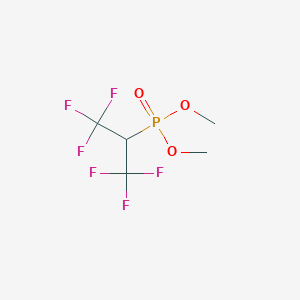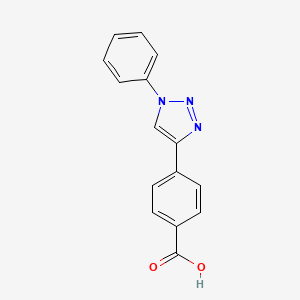
1-(4-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a triazole ring substituted with a 4-chlorophenyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole can be synthesized through various methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 1-(4-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .
科学研究应用
1-(4-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
1-(4-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-Phenyl-1H-1,2,3-triazole: Lacks the 4-chlorophenyl group, resulting in different biological activities and properties.
4-Chlorophenyl-1H-1,2,3-triazole: Lacks the phenyl group, leading to variations in its chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
分子式 |
C14H10ClN3 |
|---|---|
分子量 |
255.70 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-4-phenyltriazole |
InChI |
InChI=1S/C14H10ClN3/c15-12-6-8-13(9-7-12)18-10-14(16-17-18)11-4-2-1-3-5-11/h1-10H |
InChI 键 |
LUUGYGHZDZFQEP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B14129379.png)
![6-bromo-2-butyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129385.png)

![N-(3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propyl)-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B14129400.png)







